

An In-depth Technical Guide to 2-Nonanamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Nonanamine

Cat. No.: B079882

[Get Quote](#)

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectroscopic characterization of **2-Nonanamine**, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Formula

2-Nonanamine is a primary amine with a nine-carbon aliphatic chain. The amine group is located on the second carbon atom, making it a chiral molecule.

- Molecular Formula: C₉H₂₁N[1]
- IUPAC Name: Nonan-2-amine[1]
- Synonyms: 2-Aminononane, 2-Nonylamine[1]
- Chirality: The presence of a stereocenter at the C2 position gives rise to two enantiomers: (R)-**2-Nonanamine** and (S)-**2-Nonanamine**.

The chemical structure of **2-Nonanamine** is depicted below:

Physicochemical Properties

The following tables summarize the key physicochemical properties of **2-Nonanamine**.

Table 1: General Properties

Property	Value	Reference
Molecular Weight	143.27 g/mol	[1] [2]
CAS Number	13205-58-8 (racemate)	[1] [3]
74069-74-2 ((R)-enantiomer)	[2] [4] [5]	
Canonical SMILES	CCCCCC(C)N	[1]
InChI	InChI=1S/C9H21N/c1-3-4-5-6-7-8-9(2)10/h9H,3-8,10H2,1-2H3	[2]
InChIKey	ALXIFCUEJWCQQL-UHFFFAOYSA-N	[1]

Table 2: Physical Properties

Property	Value	Reference
Boiling Point	191.02 °C at 760 mmHg	[1]
73 °C at 19 mmHg	[4]	
Melting Point	< -20 °C	[4]
Density	0.791 g/cm³	[1]
0.782 g/cm³	[4]	
Refractive Index	1.4271	[1] [4]
Vapor Pressure	0.526 mmHg at 25°C	[1]
Flash Point	69.84 °C	[1]
pKa	11.10 ± 0.35 (Predicted)	[1]
logP	3.39	[1]

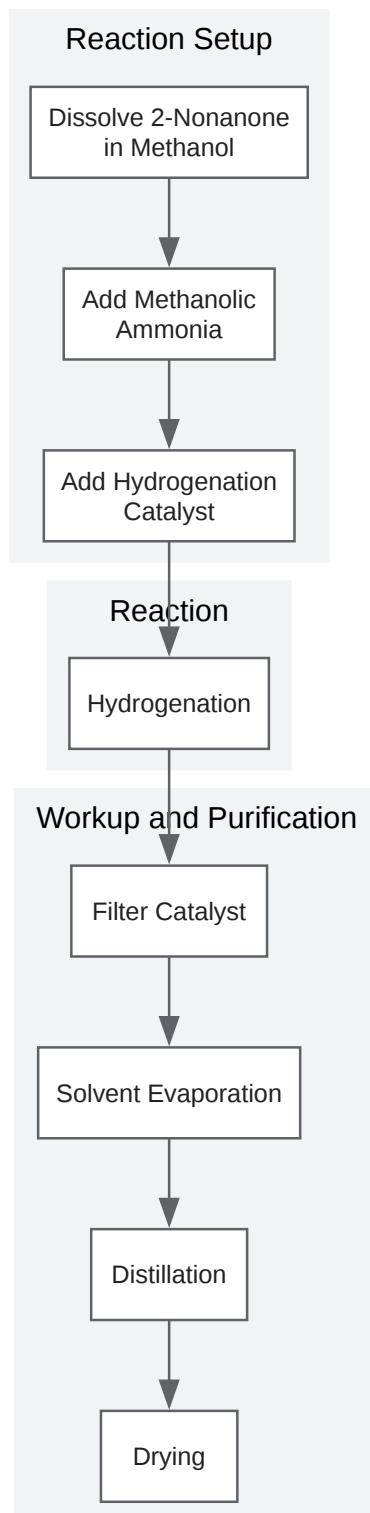
Synthesis of 2-Nonanamine

A common and high-yield method for the synthesis of **2-Nonanamine** is the reductive amination of 2-Nonanone.[1]

This protocol outlines a general procedure for the synthesis of **2-Nonanamine** from 2-Nonanone.

Materials:

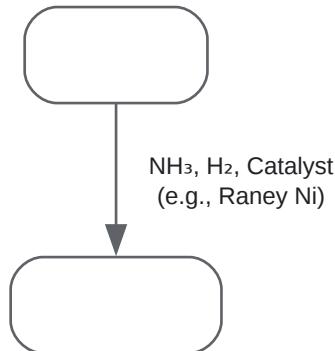
- 2-Nonanone
- Ammonia (in methanol)
- Hydrogen gas
- Raney Nickel or Palladium on Carbon (catalyst)
- Methanol (solvent)
- Anhydrous sodium sulfate
- Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
- Hydrogenation apparatus


Procedure:

- In a suitable reaction vessel, dissolve 2-Nonanone in methanol.
- Add a solution of ammonia in methanol to the reaction mixture.
- Introduce the hydrogenation catalyst (e.g., Raney Nickel).
- Pressurize the reaction vessel with hydrogen gas to the desired pressure.
- Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).
- Once the reaction is complete, carefully vent the hydrogen gas and filter the reaction mixture to remove the catalyst.

- Remove the solvent from the filtrate under reduced pressure.
- The crude product can be purified by distillation under reduced pressure.
- Dry the purified product over anhydrous sodium sulfate.

The following diagram illustrates the workflow for the synthesis of **2-Nonanamine**.


Synthesis Workflow of 2-Nonanamine

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-Nonanamine** via reductive amination.

The signaling pathway for the synthesis is a direct conversion and can be represented as follows:

Synthesis of 2-Nonanamine

[Click to download full resolution via product page](#)

Caption: Reductive amination of 2-Nonanone to **2-Nonanamine**.

Spectroscopic Data

Experimental spectroscopic data for **2-Nonanamine** is not readily available in public databases. The following sections provide predicted spectroscopic data based on its structure and comparison with analogous compounds.

Table 3: Predicted ^1H NMR Chemical Shifts (Solvent: CDCl_3 , Reference: TMS at 0.00 ppm)

Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
$-\text{NH}_2$	1.1 - 1.6	Broad Singlet	2H
$-\text{CH}(\text{NH}_2)-$	2.6 - 2.8	Sextet	1H
$-\text{CH}_2-$ (C3)	1.2 - 1.5	Multiplet	2H
$-\text{CH}_2-$ (C4-C8)	1.2 - 1.4	Multiplet	10H
$-\text{CH}_3$ (C1)	1.0 - 1.2	Doublet	3H
$-\text{CH}_3$ (C9)	0.8 - 0.9	Triplet	3H

Note: The chemical shift of the $-\text{NH}_2$ protons is concentration and temperature-dependent and will disappear upon D_2O exchange.

Table 4: Predicted ^{13}C NMR Chemical Shifts (Solvent: CDCl_3)

Assignment	Predicted Chemical Shift (δ , ppm)
C2	49 - 51
C3	39 - 41
C1	23 - 25
C4	29 - 31
C7	31 - 33
C5	25 - 27
C6	22 - 24
C8	13 - 15
C9	13 - 15

Table 5: Predicted IR Absorption Bands

Functional Group	Wavenumber (cm^{-1})	Intensity
N-H Stretch	3300 - 3500	Medium, Broad
C-H Stretch (aliphatic)	2850 - 2960	Strong
N-H Bend (scissoring)	1590 - 1650	Medium
C-N Stretch	1000 - 1250	Medium

The following are generalized protocols for the spectroscopic analysis of **2-Nonanamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve approximately 10-20 mg of **2-Nonanamine** in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- ^1H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher spectrometer. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- ^{13}C NMR Acquisition: Acquire a proton-decoupled ^{13}C NMR spectrum. A larger number of scans will be required compared to ^1H NMR.
- Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.

Infrared (IR) Spectroscopy:

- Sample Preparation: A thin film of neat liquid **2-Nonanamine** can be prepared between two salt plates (e.g., NaCl or KBr).
- Data Acquisition: Record the spectrum using an FTIR spectrometer over a range of 4000-600 cm^{-1} .
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

- Sample Introduction: Introduce a dilute solution of **2-Nonanamine** into the mass spectrometer via a suitable ionization method (e.g., electron ionization - EI, or electrospray ionization - ESI).
- Data Acquisition: Acquire the mass spectrum, ensuring to observe the molecular ion peak and the characteristic fragmentation pattern.
- Data Analysis: Analyze the fragmentation pattern to confirm the structure of the molecule. A key fragment would be the loss of a heptyl radical to give a peak at m/z 44.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Nonanamine | lookchem [lookchem.com]
- 2. (R)-2-Aminononane | C9H21N | CID 22831496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Nonanamine | 13205-58-8 [chemicalbook.com]
- 4. (R)-2-Nonanamine CAS#: 74069-74-2 [m.chemicalbook.com]
- 5. (R)-2-Nonanamine | 74069-74-2 [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Nonanamine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b079882#2-nonanamine-structure-and-formula\]](https://www.benchchem.com/product/b079882#2-nonanamine-structure-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com